molecular formula C10H15NO4S B3321942 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1396967-49-9

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B3321942
CAS No.: 1396967-49-9
M. Wt: 245.30 g/mol
InChI Key: AGRCLHMPIDJPOX-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide is a chemical reagent for research use only, strictly intended for laboratory and in-vitro applications. It is not for diagnostic, therapeutic, or personal use. This compound belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its biological activity. Benzenesulfonamides are recognized as a privileged scaffold in drug discovery, particularly as inhibitors of carbonic anhydrase (CA) isozymes . These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including certain cancers . The specific stereochemistry and substituents on the benzenesulfonamide core, such as the 2-hydroxypropyl side chain, are critical for modulating the compound's affinity and selectivity towards different CA isoforms. This allows researchers to explore structure-activity relationships (SAR) and develop selective inhibitors for specific biological targets . As a building block in organic synthesis, the functional groups present in this molecule—the sulfonamide, methoxy ether, and hydroxypropyl chain—offer multiple sites for further chemical modification. This makes it a valuable intermediate for creating combinatorial libraries or more complex molecules for pharmaceutical research . Its potential applications span the development of novel therapeutic agents and biochemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6-7,12H,5H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCLHMPIDJPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226187
Record name Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396967-49-9
Record name Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396967-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-(2-hydroxypropyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Preclinical Biological Activities and Molecular Interactions

Cellular Pathway Modulation Investigations (Preclinical)

Studies on Anti-inflammatory Mechanisms and Mediator Modulation

There is currently no available scientific literature detailing studies on the anti-inflammatory mechanisms of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide. Research into its potential to modulate inflammatory mediators has not been published in the public domain.

Identification and Validation of Specific Molecular Targets

Information regarding the identification and validation of specific molecular targets for this compound is not present in the current body of scientific literature.

Affinity Probe Development for Target Engagement Studies

There are no published studies on the development of affinity probes for this compound to facilitate target engagement studies.

Mechanistic Elucidation at the Subcellular and Organismal Levels (in vitro and in vivo preclinical models)

No in vitro or in vivo preclinical studies elucidating the mechanism of action of this compound at the subcellular or organismal level have been found in the available scientific databases and literature.

Structure Activity Relationship Sar Studies of 5 2 Hydroxypropyl 2 Methoxybenzenesulfonamide and Its Analogues

Systematic Investigation of Substituent Variations on Biological Potency

The biological potency of a benzenesulfonamide (B165840) scaffold is highly dependent on the nature and position of its substituents. A systematic investigation into these variations is a cornerstone of medicinal chemistry, aiming to optimize a compound's interaction with its biological target. For the 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide core, key positions for modification would include the aromatic ring and the sulfonamide moiety.

Research on analogous arylpropyl sulfonamides has shown that introducing small hydrophobic groups on the phenyl ring can influence cytotoxic activity. researchgate.net Similarly, studies on other benzenesulfonamide derivatives, such as those targeting the 12-lipoxygenase enzyme, demonstrate that modifications across the scaffold can lead to significant changes in potency and selectivity. medchemexpress.com For instance, altering the substituents on the phenyl ring can modulate electronic properties and steric interactions within a receptor's binding pocket. The sulfonamide group itself is a critical pharmacophoric feature, often involved in hydrogen bonding. N-alkylation or N-arylation of the sulfonamide could significantly impact solubility, cell permeability, and target engagement.

To systematically study these effects on this compound, a library of analogues would be synthesized. Modifications could include:

Varying the R¹ substituent: Replacing the methoxy (B1213986) group (R¹) with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) or with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) would probe the steric and electronic requirements at this position.

Introducing substituents at other ring positions (R³): Placing small alkyl or halogen groups at the C-3 or C-4 positions could explore additional binding interactions.

The resulting biological data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, would allow for the development of a comprehensive SAR model.

Illustrative Data on Substituent Variation and Biological Potency

Compound IDR¹ (at C2)R³ (at C4)R⁴ (on SO₂NH₂)Hypothetical Biological Potency (IC₅₀, µM)
Parent -OCH₃-H-H15.0
1a -OC₂H₅-H-H12.5
1b -Cl-H-H25.8
1c -OCH₃-Cl-H8.2
1d -OCH₃-H-CH₃45.3

Elucidation of Stereochemical Influence on Target Recognition and Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as macromolecules like proteins and enzymes are chiral environments. nih.gov The this compound molecule contains a chiral center at the C-2 position of the propyl side chain, meaning it can exist as two distinct enantiomers: (R) and (S).

The profound impact of stereochemistry is well-documented in the case of Tamsulosin, which is structurally very similar to the subject compound (differing by an amino group instead of a hydroxyl group on the propyl side chain). Tamsulosin is administered as the pure (R)-enantiomer because it exhibits significantly greater activity and a different pharmacological profile compared to its (S)-counterpart. rsc.org This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which allows the (R)-enantiomer to fit more precisely into its target receptor, the α1A-adrenergic receptor, forming optimal binding interactions.

For this compound, it is highly probable that its two enantiomers would also exhibit different biological activities. The spatial orientation of the hydroxyl group and the methyl group on the propyl side chain would dictate how the molecule interacts with amino acid residues in a target's binding site. One enantiomer might position the hydroxyl group perfectly to form a critical hydrogen bond, while the other enantiomer might cause a steric clash, preventing effective binding. nih.gov Therefore, any biological evaluation of this compound would necessitate the separation of the racemate and the individual testing of the (R)- and (S)-enantiomers to fully understand its pharmacological potential. Studies on analogous arylpropyl sulfonamides have also highlighted that a specific stereoconfiguration (e.g., 1R, 2R) can be critical for biological effects like cytotoxicity. researchgate.net

Illustrative Data on Stereochemical Influence on Biological Activity

CompoundStereochemistryHypothetical Target Binding Affinity (Kᵢ, nM)
Racemic Mixture(R/S)75
Enantiomer 1(R)12
Enantiomer 2(S)180

Rational Design and Synthesis of Novel Analogues for Enhanced or Modulated Activity

Rational design utilizes the understanding of a compound's SAR and its interaction with a biological target to create new, improved analogues. mdpi.com The goal is to enhance desired properties such as potency, selectivity, or metabolic stability. The synthesis of such analogues often builds upon established chemical pathways.

The synthesis of the core scaffold of this compound can be envisioned through multi-step processes, similar to those developed for its amino-analogue, a key intermediate for Tamsulosin. google.comgoogle.com A common starting point is a substituted methoxybenzene, which undergoes reactions like Friedel-Crafts acylation to introduce a propyl side chain precursor, followed by chlorosulfonation and amination to build the benzenesulfonamide portion. google.com The hydroxyl group can be introduced via the reduction of a ketone precursor, such as 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. nih.gov

Based on SAR and stereochemical insights, novel analogues could be rationally designed:

Bioisosteric Replacement: The hydroxyl group on the propyl chain could be replaced by other hydrogen-bonding groups, such as a primary amine (yielding the Tamsulosin precursor), a thiol, or a small amide, to probe the nature of the interaction at that position.

Conformational Restriction: The flexible propyl chain could be incorporated into a cyclic structure (e.g., a tetralin or indane ring) to lock it into a specific conformation. This can increase binding affinity by reducing the entropic penalty of binding and can provide insights into the bioactive conformation.

Scaffold Hopping: The benzenesulfonamide core could be replaced with other acidic groups known to interact with similar targets, such as a carboxylic acid or a tetrazole, while maintaining the key hydroxypropyl side chain.

Each newly designed molecule would be synthesized and subjected to biological testing, with the results feeding back into the design process in an iterative cycle of optimization.

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein to form a stable complex. This technique is instrumental in understanding the binding mechanism of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide with its potential protein targets.

Docking studies involving analogous benzenesulfonamide (B165840) derivatives have been performed to elucidate their binding modes with various enzymes. For instance, in studies of 12-Lipoxygenase inhibitors, docking simulations have helped to identify key interactions between the sulfonamide moiety and the active site of the enzyme. researchgate.net Similarly, docking studies on aryl sulfonamide derivatives as Mcl-1 inhibitors have revealed crucial hydrogen bond interactions and hydrophobic contacts that contribute to their binding affinity. qub.ac.ukqub.ac.uk

For this compound, docking simulations would typically involve preparing the 3D structure of the ligand and the target protein. The protein's binding site is identified, and a docking algorithm is used to generate a series of possible binding poses for the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key amino acid residues that interact with the methoxy (B1213986), hydroxyl, and sulfonamide groups of the compound, providing a rational basis for its observed biological activity.

Table 1: Illustrative Example of Docking Simulation Results for a Benzenesulfonamide Derivative

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesInteraction Type
12-LipoxygenaseBenzenesulfonamide analog-8.5His368, Asn549Hydrogen Bond
Mcl-1Aryl sulfonamide analog-9.2Arg263, Asp256Hydrogen Bond, Pi-Alkyl

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can be used to assess the stability of the docked complex and to observe conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of benzenesulfonamide, 3D-QSAR models have been developed to predict their inhibitory activity against enzymes like 12-Lipoxygenase. researchgate.net These models use molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to correlate the 3D properties of the molecules with their biological activity. Similarly, QSAR models have been successfully applied to aryl sulfonamide derivatives to predict their efficacy as Mcl-1 inhibitors and to guide the design of novel herbicidal agents based on the 3-(pyridin-2-yl)benzenesulfonamide scaffold. qub.ac.ukqub.ac.uknih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new compounds based on their descriptors.

Table 2: Key Parameters in a Typical 3D-QSAR Study

ParameterDescriptionTypical Value
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
SEEStandard error of estimateLow value
F-valueFischer's test valueHigh value

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The 2-methoxybenzenesulfonamide (B1586911) scaffold present in this compound can be used as a starting point for virtual screening campaigns. Pharmacophore-based virtual screening, for example, has been employed for aryl sulfonamide derivatives to discover new inhibitors of the 5HT7 receptor. researchgate.netresearchgate.net In this approach, a 3D arrangement of the essential chemical features of the known active compounds (the pharmacophore) is used as a query to search for new molecules with a similar arrangement of features.

Another approach is structure-based virtual screening, which involves docking a large library of compounds into the binding site of a target protein. This method has been used to identify novel bioactive scaffolds for various targets. nih.govnih.govdovepress.com For this compound, its structure could be used to search for similar compounds in chemical databases, or it could be docked into a target of interest to assess its potential as a lead compound for the development of new therapeutic agents.

Future Perspectives in Research and Development

Opportunities for Further Exploration of Novel Biological Activities

The initial step in evaluating the therapeutic potential of 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide would involve broad-spectrum screening to identify any novel biological activities. Given its core structure, which includes a sulfonamide group, it could be hypothesized to exhibit a range of pharmacological effects. The sulfonamide moiety is a key feature in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Future research should prioritize screening this compound against a diverse panel of biological targets. This could include assays for enzymatic inhibition, receptor binding, and cellular pathway modulation. For instance, its potential as an inhibitor of carbonic anhydrase is a plausible starting point, given that many sulfonamides exhibit this activity. Furthermore, exploring its effects on ion channels or as an antagonist for specific receptors could uncover unexpected therapeutic applications.

A systematic approach to uncovering these activities would involve:

High-Throughput Screening (HTS): Utilizing HTS against large libraries of biological targets to quickly identify any "hits" or initial signs of activity.

Phenotypic Screening: Assessing the compound's effect on cell models of various diseases to identify potential therapeutic effects without a preconceived target.

Target-Based Screening: Based on structural similarities to existing drugs, testing the compound against specific enzymes or receptors where it is predicted to have an affinity.

Integration of Advanced Synthetic and Analytical Techniques

To support a robust research and development program, the integration of advanced synthetic and analytical techniques is crucial. The development of an efficient and scalable synthesis for this compound would be a primary objective. While the synthesis of the related compound, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is well-documented as an intermediate in the production of Tamsulosin, specific methods for the introduction of the hydroxypropyl group would need to be optimized. This could involve stereoselective synthesis to produce specific enantiomers, as biological activity is often stereospecific.

Modern analytical techniques will be essential for the characterization and quality control of the compound. Key analytical methods would include:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and to separate enantiomers if a chiral synthesis is used.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the precise chemical structure and stereochemistry of the molecule.

These techniques are not only vital for the initial characterization but will also be indispensable for monitoring the stability of the compound and for analyzing metabolites in future preclinical studies.

Strategic Directions for Lead Optimization and Preclinical Development

Should initial screenings reveal a promising biological activity, the next phase would involve lead optimization to enhance its therapeutic properties. danaher.compatsnap.com This is an iterative process of designing, synthesizing, and testing new analogs of this compound to improve potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Key strategies in lead optimization would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how these changes affect its biological activity. patsnap.com This could involve altering the substituents on the benzene (B151609) ring or modifying the hydroxypropyl side chain.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of new analogs and to guide the synthetic efforts. patsnap.com

Once an optimized lead compound is identified, it would proceed to preclinical development. This stage involves a comprehensive evaluation of the compound's safety and efficacy in non-human studies. The primary goals of preclinical development are to establish a preliminary safety profile and to gather data to support an Investigational New Drug (IND) application. This would include studies on:

Pharmacokinetics (PK): Assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. danaher.com

Pharmacodynamics (PD): Characterizing the relationship between the drug concentration and its pharmacological effect. danaher.com

Toxicology: Evaluating the potential for adverse effects through a battery of in vitro and in vivo toxicity studies. danaher.com

The successful completion of these preclinical studies would be a prerequisite for advancing the compound to clinical trials in humans. While this compound is currently a compound of unknown biological significance, a systematic and modern approach to its investigation holds the potential to uncover novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations in synthesizing 5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide, and how can enantiomeric purity be validated?

  • Answer : The compound’s chiral hydroxypropyl group necessitates asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis. Enantiomeric purity can be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) or by 1H^{1}\text{H}-NMR with chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] . Polarimetry is also critical for determining optical rotation, with typical values reported for related benzenesulfonamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Focus on the methoxy group (~3.8–3.9 ppm in 1H^{1}\text{H}-NMR), sulfonamide protons (~7.5 ppm), and hydroxypropyl chain protons (multiplet at 1.2–1.5 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and hydroxyl O-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Prioritize molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with benzenesulfonamide scaffolds .

Q. What are the recommended protocols for purifying this compound from reaction by-products?

  • Answer : Use silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/hexane 30–70% v/v). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised. Recrystallization from ethanol/water mixtures (4:1) enhances purity, with typical yields >85% .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound, particularly in reducing by-product formation?

  • Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states to identify side reactions. For example, simulations can model the nucleophilic substitution at the benzenesulfonyl chloride intermediate to minimize diastereomer formation. Machine learning algorithms (e.g., Bayesian optimization) further refine solvent selection and temperature parameters .

Q. How should researchers resolve contradictions in spectroscopic data, such as discrepancies in 13C^{13}\text{C}-NMR chemical shifts for the hydroxypropyl moiety?

  • Answer : Cross-validate data using 2D NMR (HSQC, HMBC) to assign ambiguous carbons. For example, the hydroxypropyl CH2_2 groups may show variability due to rotational isomerism; variable-temperature NMR (VT-NMR) at 298–333 K can stabilize conformers for clearer assignments. Compare results with crystallographic data (if available) or reference compounds .

Q. What experimental designs are recommended to study the compound’s reactivity in stereoselective sulfonylation reactions?

  • Answer : Design a kinetic resolution experiment using chiral amines or alcohols as nucleophiles. Monitor reaction progress via in-situ FT-IR or LC-MS to determine enantiomeric excess (ee). Use Hammett plots to correlate substituent effects on the benzene ring with reaction rates. For mechanistic insights, isotopically label the hydroxypropyl group (18O^{18}\text{O}) to track oxygen transfer pathways .

Q. How can researchers mitigate hydrolysis of the methoxy group during prolonged storage or under acidic conditions?

  • Answer : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (N2_2) at -20°C. For reactions in acidic media, add a proton scavenger (e.g., 2,6-lutidine) or use buffered conditions (pH 6–7). Accelerated stability studies (40°C/75% RH for 14 days) can model degradation pathways .

Methodological Resources

  • Stereochemical Analysis : Chiral stationary phases (CSPs) for HPLC (e.g., Chiralcel® OD-H) .
  • Computational Tools : Gaussian 16 for DFT, ICReDD’s reaction path search software for mechanistic studies .
  • Purification : Preparative HPLC protocols from Pharmacopeial Forum .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
5-(2-Hydroxypropyl)-2-methoxybenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.